![molecular formula C11H10F3N3O2 B2959762 L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- CAS No. 92367-16-3](/img/structure/B2959762.png)
L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
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Overview
Description
L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is a chemical compound with the molecular formula C10H10F3NO2 . It is also known by other names such as 4-(Trifluoromethyl)-L-phenylalanine . This compound has a molecular weight of 233.19 g/mol .
Molecular Structure Analysis
The compound has a complex molecular structure. The IUPAC name for this compound is (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.19 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Photoaffinity Labeling
H-L-Photo-Phe-OH is a diazirine-containing phenylalanine amino acid and multifunctional photo-crosslinker . Its incorporation into peptides or small-molecule probes and tools allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation to form a covalent bond .
Drug Discovery Research
This compound is used in drug discovery research for probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .
Peptide Self-Assembly in Nanomedicine
The Phe-Phe motif, which includes phenylalanine derivatives like H-L-Photo-Phe-OH, has been used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
Biosynthesis of L-Phenylalanine
H-L-Photo-Phe-OH can be used in the biosynthesis of L-Phenylalanine, an essential amino acid with various promising applications . The microbial pathway for L-Phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield .
Antimicrobial Activity
4-fluoro-l-phenylalanine (fF), or 4-trifluoromethyl-l-phenylalanine were introduced inside the chain of peptides to enhance their antimicrobial activity .
Synthesis of Pharmaceutically Active Compounds
L-Phenylalanine is widely used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors .
Mechanism of Action
Target of Action
H-L-Photo-Phe-OH, also known as (2S)-2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid or L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, is a diazirine-containing phenylalanine amino acid and multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions .
Mode of Action
The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of its cellular targets . Upon irradiation with UV light (approximately 360 nm), it forms a covalent bond with these targets . This interaction enables the study of protein-protein interactions and the identification of cellular targets .
Biochemical Pathways
For instance, phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine, a precursor for neurotransmitters and other L-Tyr derivatives .
Pharmacokinetics
It is known that the compound is used in peptide synthesis , suggesting that it may be incorporated into peptides and distributed throughout the body where it can interact with its targets.
Result of Action
The primary result of H-L-Photo-Phe-OH’s action is the formation of a covalent bond with its cellular targets upon UV light irradiation . This allows for the study of protein-protein interactions and the identification of cellular targets , accelerating drug discovery research for probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .
Action Environment
The action of H-L-Photo-Phe-OH is influenced by environmental factors such as light. Specifically, the compound requires UV light (approximately 360 nm) irradiation to form a covalent bond with its targets . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence and intensity of UV light in its environment.
properties
IUPAC Name |
(2S)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGXDARRSCSGOG-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2(N=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- |
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